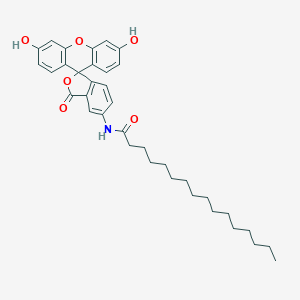
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as TFMTEN and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
作用機序
The mechanism of action of TFMTEN is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of cellular signaling pathways. TFMTEN has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to changes in cellular signaling pathways and can result in the inhibition of tumor growth.
生化学的および生理学的効果
TFMTEN has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. TFMTEN has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be a potential treatment for cancer. Additionally, TFMTEN has been found to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
実験室実験の利点と制限
TFMTEN has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a unique chemical structure that allows it to interact with biological systems in a specific way. However, there are also limitations to the use of TFMTEN in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on TFMTEN. One area of interest is the development of new drugs based on TFMTEN's anti-inflammatory and anti-tumor properties. Another area of interest is the elucidation of TFMTEN's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the use of TFMTEN in combination with other drugs or therapies is an area of potential research, as it may enhance the effectiveness of existing treatments. Finally, the use of TFMTEN as a tool for studying cellular signaling pathways and gene expression is an area of potential research, as it may provide insights into the underlying mechanisms of disease.
In conclusion, 1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene is a synthetic compound that has potential applications in scientific research. Its unique chemical structure and anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential applications.
合成法
The synthesis of TFMTEN involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene, which is reacted with formic acid to form the formamide intermediate. This intermediate is then reacted with m-chloroperbenzoic acid to form the epoxide ring, resulting in the formation of TFMTEN.
科学的研究の応用
TFMTEN has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. TFMTEN has also been shown to inhibit the activity of certain enzymes, which could lead to the development of new treatments for a range of diseases.
特性
CAS番号 |
134254-13-0 |
|---|---|
製品名 |
1,4-Epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene |
分子式 |
C12H10F3NO2 |
分子量 |
257.21 g/mol |
IUPAC名 |
N-[(1S,8S,9R)-4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)6-1-2-7-8(3-6)10-4-9(16-5-17)11(7)18-10/h1-3,5,9-11H,4H2,(H,16,17)/t9-,10+,11+/m1/s1 |
InChIキー |
GOFQAGIWPPBUPI-UHFFFAOYSA-N |
異性体SMILES |
C1[C@H]([C@@H]2C3=C([C@H]1O2)C=C(C=C3)C(F)(F)F)NC=O |
SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
正規SMILES |
C1C(C2C3=C(C1O2)C=C(C=C3)C(F)(F)F)NC=O |
同義語 |
1,4-epoxy-2-formamido 1,2,3,4-tetrahydro-6-trifluoromethylnaphthalene 1-EFTTN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



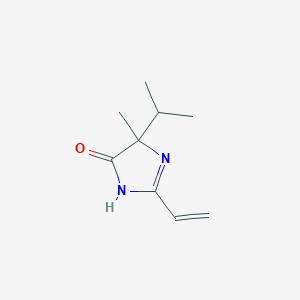

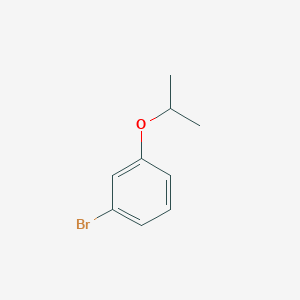
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
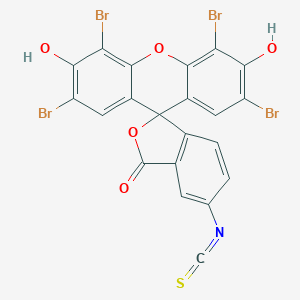
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
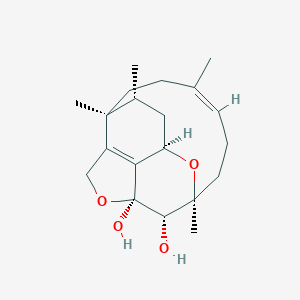
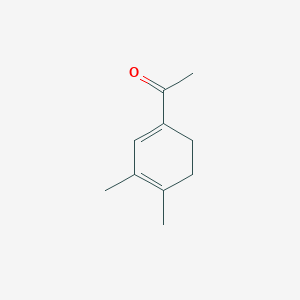
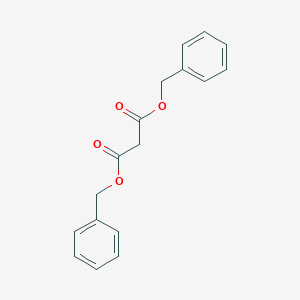
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
